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A Comparative Analysis of a New Immunotherapeutic Agent

For researchers, scientists, and drug development professionals, the landscape of cancer

immunotherapy is in a constant state of evolution. This guide provides a comprehensive

overview and objective comparison of IO-108, a novel antagonist antibody targeting the

myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2 or ILT4), currently in

clinical development for the treatment of solid tumors. This document synthesizes available

data from preclinical studies and the ongoing Phase 1 clinical trial (NCT05054348) to facilitate

a clear understanding of its mechanism of action, clinical performance, and potential role in the

oncology armamentarium.

Executive Summary
IO-108 is a first-in-class, fully human IgG4 monoclonal antibody designed to block the inhibitory

signaling of LILRB2 on myeloid cells within the tumor microenvironment. By doing so, it aims to

reprogram immunosuppressive myeloid cells into an active, anti-tumor state, thereby

enhancing both innate and adaptive anti-cancer immunity. Clinical data to date suggests that

IO-108 is well-tolerated and shows promising anti-tumor activity, both as a monotherapy and in

combination with PD-1 inhibitors, in heavily pretreated patients with advanced solid tumors.

Mechanism of Action: Targeting the LILRB2 Myeloid
Checkpoint
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LILRB2 is a key inhibitory receptor expressed predominantly on myeloid cells, including

macrophages, monocytes, and dendritic cells. Its ligands, such as HLA-G, ANGPTLs,

SEMA4A, and CD1d, are often upregulated in the tumor microenvironment, leading to the

suppression of T-cell activation and proliferation. IO-108 functions by binding to LILRB2 with

high affinity and specificity, thereby preventing its interaction with these ligands. This blockade

is hypothesized to shift the balance of myeloid cell function from a pro-tumor (M2-like) to an

anti-tumor (M1-like) phenotype, leading to enhanced antigen presentation and T-cell-mediated

tumor cell killing.
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Clinical Performance: Phase 1 Dose-Escalation
Study (NCT05054348)
The first-in-human Phase 1 trial of IO-108 has provided initial safety and efficacy data in

patients with advanced, refractory solid tumors. The study evaluated IO-108 as both a

monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.

Efficacy Data
The trial has demonstrated encouraging preliminary efficacy in a heavily pre-treated patient

population.
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Treatment
Arm

Number of
Patients
(evaluable)

Overall
Response
Rate (ORR)

Complete
Response
(CR)

Partial
Response
(PR)

Notable
Responses

IO-108

Monotherapy
11 9%[1] 1 (9%) 0

Durable CR

(>2 years) in

a patient with

treatment-

refractory

Merkel cell

carcinoma[1]

IO-108 +

Pembrolizum

ab

13 23%[1] 0 3 (23%)

Responses

observed in

microsatellite-

stable (MSS)

tumors

(cholangiocar

cinoma, colon

cancer)[2]

Safety and Tolerability
IO-108 has been generally well-tolerated up to the maximum administered dose of 1800 mg

every 3 weeks (Q3W).[1]

Treatment Arm
Number of
Patients

Treatment-
Related
Adverse
Events
(TRAEs) (Any
Grade)

Grade 3-4
TRAEs

TRAEs leading
to
Discontinuatio
n

IO-108

Monotherapy
12 50.0% 0% 0%

IO-108 +

Pembrolizumab
13 46.2% 0% 0%
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The most common TRAEs were mild to moderate and included myalgia, pruritus, and diarrhea.

No dose-limiting toxicities were observed, and a maximum tolerated dose was not reached.

Comparison with Alternative Immunotherapies
A direct meta-analysis comparing IO-108 to other therapies is not yet possible due to its early

stage of development. However, a qualitative comparison can be made with established

immunotherapies, particularly PD-1/PD-L1 inhibitors, which represent the current standard of

care in many solid tumors.

Feature IO-108 (LILRB2 Inhibitor)
PD-1/PD-L1 Inhibitors (e.g.,
Pembrolizumab)

Target Cell Population
Primarily myeloid cells

(macrophages, dendritic cells)
Primarily T-cells

Mechanism of Action

Re-polarizes

immunosuppressive myeloid

cells to an anti-tumor

phenotype, enhancing antigen

presentation and T-cell

activation.

Blocks the inhibitory interaction

between PD-1 on T-cells and

PD-L1 on tumor and immune

cells, restoring T-cell anti-

tumor activity.

Potential Advantages

- May be effective in tumors

with low T-cell infiltration

("cold" tumors).- Potential to

overcome resistance to PD-

1/PD-L1 inhibitors.- Synergistic

effect when combined with PD-

1 inhibitors.

- Established efficacy across a

wide range of solid tumors.-

Well-characterized safety

profile.

Observed Efficacy (in

refractory solid tumors)

Promising early signals of

durable responses, including in

MSS tumors.

Efficacy can be limited in

certain tumor types and in the

refractory setting.

Experimental Protocols
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The following outlines the methodologies employed in the Phase 1 clinical trial of IO-108

(NCT05054348).

Study Design
A first-in-human, open-label, multicenter, dose-escalation and cohort expansion study.
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Patient Enrollment

Part 1: Dose Escalation (mTPI Design)

Part 2: Dose Expansion

Assessments
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Determine RP2D

Safety & Tolerability
(Primary Objective)
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IO-108 Phase 1 Trial Workflow
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Key Methodologies
Patient Population: Adults with histologically or cytologically confirmed advanced or

metastatic solid tumors who have failed standard therapy.

Intervention:

Monotherapy: IO-108 administered intravenously every 3 weeks at escalating doses (60

mg, 180 mg, 600 mg, 1800 mg).

Combination Therapy: IO-108 at escalating doses in combination with a fixed dose of

pembrolizumab (200 mg Q3W).

Primary Objective: To assess the safety and tolerability of IO-108 as a monotherapy and in

combination with pembrolizumab.

Secondary Objectives: To evaluate pharmacokinetics (PK), immunogenicity, and preliminary

anti-tumor activity.

Pharmacokinetics (PK): Serum concentrations of IO-108 were measured at various time

points to determine key PK parameters. The specific assay methodology is not detailed in

the available publications.

Pharmacodynamics (PD):

Receptor Occupancy (RO): Full receptor occupancy in peripheral blood was achieved at

doses of 600 mg and higher. The specific flow cytometry-based assay protocol for

determining RO is not publicly available.

Biomarker Analysis: NanoString profiling of tumor tissues was performed at baseline and

post-treatment to assess changes in gene expression related to T-cell activation and

inflammation.

Immunogenicity:

Anti-Drug Antibody (ADA) Assay: A bridging electrochemiluminescence assay was utilized

to detect the presence of anti-IO-108 antibodies in patient serum.
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Conclusion
IO-108 represents a promising new approach in cancer immunotherapy by targeting the

LILRB2 myeloid checkpoint. Early clinical data suggests a manageable safety profile and

encouraging signs of efficacy, particularly in combination with PD-1 inhibitors and in tumor

types that are typically less responsive to immunotherapy. As further data from the ongoing and

future clinical trials become available, the role of IO-108 in the treatment of solid tumors will be

more clearly defined. Its unique mechanism of action holds the potential to expand the benefit

of immunotherapy to a broader patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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